molecular formula C22H18FN3O2 B8161117 4-(4-Cyano-4-phenylpiperidin-1-yl)-6-fluoroquinoline-3-carboxylic acid

4-(4-Cyano-4-phenylpiperidin-1-yl)-6-fluoroquinoline-3-carboxylic acid

Cat. No.: B8161117
M. Wt: 375.4 g/mol
InChI Key: IDQUYNWGQPUHMI-UHFFFAOYSA-N
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Description

4-(4-Cyano-4-phenylpiperidin-1-yl)-6-fluoroquinoline-3-carboxylic acid is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a cyano group, a phenyl group, and a fluoroquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyano-4-phenylpiperidin-1-yl)-6-fluoroquinoline-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Phenyl Group: The phenyl group can be attached through a Friedel-Crafts alkylation reaction.

    Formation of the Fluoroquinoline Moiety: The fluoroquinoline moiety is synthesized through a series of reactions involving fluorination and quinoline ring formation.

    Final Coupling Reaction: The final step involves coupling the piperidine derivative with the fluoroquinoline derivative under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyano-4-phenylpiperidin-1-yl)-6-fluoroquinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions (e.g., temperature, solvent).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce piperidine derivatives with altered functional groups.

Mechanism of Action

The mechanism of action of 4-(4-Cyano-4-phenylpiperidin-1-yl)-6-fluoroquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The fluoroquinoline moiety is particularly important for its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Cyano-4-phenylpiperidin-1-yl)-6-fluoroquinoline-3-carboxylic acid is unique due to its combination of a piperidine ring, cyano group, phenyl group, and fluoroquinoline moiety.

Properties

IUPAC Name

4-(4-cyano-4-phenylpiperidin-1-yl)-6-fluoroquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3O2/c23-16-6-7-19-17(12-16)20(18(13-25-19)21(27)28)26-10-8-22(14-24,9-11-26)15-4-2-1-3-5-15/h1-7,12-13H,8-11H2,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDQUYNWGQPUHMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=CC=C2)C3=C4C=C(C=CC4=NC=C3C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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